Einecs 275-980-8

Description

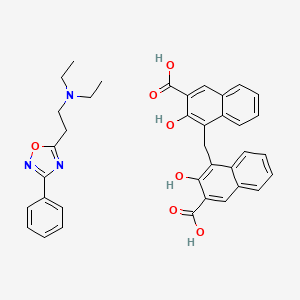

EINECS 275-980-8, identified as 4,4'-Methylenebis(3-hydroxy-2-naphthoic) acid compound with N,N-diethyl-3-phenyl-1,2,4-oxadiazole-5-ethylamine (1:1), is a complex organic compound characterized by two primary structural motifs:

- An oxadiazole-ethylamine component, a heterocyclic structure known for its electron-deficient properties and relevance in pharmaceuticals and agrochemicals .

Properties

CAS No. |

71750-53-3 |

|---|---|

Molecular Formula |

C37H35N3O7 |

Molecular Weight |

633.7 g/mol |

IUPAC Name |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine |

InChI |

InChI=1S/C23H16O6.C14H19N3O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12/h1-10,24-25H,11H2,(H,26,27)(H,28,29);5-9H,3-4,10-11H2,1-2H3 |

InChI Key |

GRSSMUQHIFFKOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for Einecs 275-980-8 involve several steps. Industrial production methods typically include:

Raw Material Selection: The process begins with the selection of high-purity raw materials.

Reaction Setup: The raw materials are subjected to specific reaction conditions, including temperature, pressure, and catalysts, to facilitate the desired chemical reactions.

Purification: The resulting product is purified using techniques such as distillation, crystallization, or chromatography to achieve the required purity levels.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.

Chemical Reactions Analysis

General Principles of Chemical Reactions

Chemical reactions can be categorized into several types, including:

-

Substitution Reactions : One functional group is replaced by another.

-

Elimination Reactions : A leaving group is removed, resulting in the formation of a new bond.

-

Addition Reactions : Two or more molecules combine to form a single product.

Researching Chemical Reactions

To research chemical reactions for a specific compound, databases like CAS Reactions (Chemical Abstracts Service) are invaluable. CAS Reactions contains over 150 million single and multi-step reactions, providing detailed conditions and yields for various chemical transformations .

Data Tables for Chemical Reactions

Creating data tables for chemical reactions typically involves organizing information such as:

| Reaction Type | Reactants | Products | Conditions | Yield |

|---|---|---|---|---|

| Substitution | Compound A | Compound B | Solvent, Temp | 80% |

| Elimination | Compound C | Compound D | Catalyst, Time | 90% |

Detailed Research Findings

-

Literature Review : Examining published studies and patents to identify known reactions.

-

Database Search : Using databases like CAS Reactions or PubChem to find relevant chemical transformations.

-

Experimental Design : Planning experiments to test hypothesized reactions under controlled conditions.

Scientific Research Applications

Einecs 275-980-8 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in biochemical assays and as a marker in molecular biology experiments.

Medicine: It is used in the development of pharmaceuticals and as a diagnostic tool.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Einecs 275-980-8 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Comparators of this compound

| Compound Identifier | CAS/EINECS | Molecular Formula | Structural Features | Potential Applications |

|---|---|---|---|---|

| This compound | 275-980-8 | C₃₆H₃₂N₄O₆ | Methylene-bridged naphthoic acid; oxadiazole-ethylamine | Pharmaceutical intermediates, chelating agents |

| Analog 1 | 81379-52-4 | C₁₈H₁₈N₂O₄ | Naphthoic acid derivative; ester groups | Polymer stabilizers, UV absorbers |

| Analog 2 | 84891-19-0 | C₂₀H₂₂N₂O₅ | Bis-hydroxynaphthamide; ether linkages | Catalysis, supramolecular chemistry |

| Analog 3 | 116611-64-4 | C₂₂H₂₄N₄O₃ | Oxadiazole core; alkylamine substituents | Anticancer agents, enzyme inhibitors |

Comparative Analysis

Structural Similarities

- Naphthoic Acid Derivatives: Analog 1 (CAS 81379-52-4) shares the naphthoic acid backbone with this compound but lacks the oxadiazole moiety, replacing it with ester functionalities.

- Oxadiazole-Containing Compounds : Analog 3 (CAS 116611-64-4) retains the oxadiazole ring but substitutes the methylene-bridged naphthoic acid with simpler alkyl chains, likely altering its pharmacokinetic profile .

Physicochemical Properties

- Solubility : this compound’s hydroxyl and carboxyl groups confer moderate aqueous solubility, whereas Analog 1’s ester groups enhance lipophilicity.

- Thermal Stability : The methylene bridge in this compound likely increases thermal stability compared to Analog 2’s ether linkages, which are prone to oxidative degradation .

Q & A

Q. What are the critical physicochemical properties of Einecs 275-980-8 that must be characterized prior to experimental use, and what methodologies ensure accurate measurement?

Methodological Answer: Key properties include solubility, stability under varying conditions (pH, temperature), and spectroscopic fingerprints (e.g., NMR, IR). For solubility, use standardized protocols such as the shake-flask method with HPLC quantification . Stability studies require controlled degradation experiments under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) with periodic sampling . Spectroscopic characterization should follow ICH guidelines, ensuring purity >95% via integration of chromatographic peaks .

Table 1 : Essential Physicochemical Characterization Workflow

Q. How can researchers ensure reproducibility in synthesizing or isolating this compound?

Methodological Answer: Reproducibility hinges on explicit documentation of synthetic steps, including catalysts, reaction times, and purification techniques. For novel syntheses, provide step-by-step protocols with molar ratios, solvent grades, and equipment specifications (e.g., inert atmosphere glovebox for air-sensitive steps) . For known compounds, cross-validate procedures against prior literature, noting deviations (e.g., alternative reflux temperatures) . Always include control experiments to confirm yield and purity, such as spiking with reference materials .

Advanced Research Questions

Q. What experimental design strategies minimize confounding variables when studying the reactivity of this compound in multi-component systems?

Methodological Answer: Employ factorial design (e.g., Box-Behnken or central composite design) to isolate the effects of variables like temperature, concentration, and catalyst loading . For kinetic studies, use stopped-flow techniques with in-situ monitoring (UV-Vis or Raman spectroscopy) to capture transient intermediates . Validate designs via negative controls (e.g., omitting catalysts) and statistical tools like ANOVA to assess significance (p < 0.05) . Document all parameters in supplementary materials to enable replication .

Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., ΔH, ΔG) for this compound?

Methodological Answer: Conduct meta-analyses of existing data to identify outliers and systematic errors (e.g., calorimetry vs. computational estimates) . Replicate disputed experiments under standardized conditions, using high-purity reagents and calibrated instruments (e.g., isothermal titration calorimetry with NIST-traceable standards) . Apply error-propagation models to quantify uncertainties in measurements and compare with literature values . For computational data, validate force fields or DFT methods against experimental benchmarks .

Q. What integrative approaches combine computational modeling and experimental data to predict the behavior of this compound in novel environments?

Methodological Answer: Develop QSPR (Quantitative Structure-Property Relationship) models using descriptors like logP, molecular polarizability, and HOMO-LUMO gaps derived from DFT calculations . Validate predictions experimentally via high-throughput screening (e.g., 96-well plate assays for solubility or reactivity) . Use Bayesian optimization to iteratively refine models based on discrepancies between predicted and observed results . Cross-reference with cheminformatics databases (e.g., PubChem) to contextualize findings .

Methodological Best Practices

- Data Contradiction Analysis : Apply Bland-Altman plots or Cohen’s kappa to assess inter-study variability .

- Ethical Replication : Adhere to protocols for reporting negative results to avoid publication bias .

- Supplementary Materials : Archive raw data, instrument calibration logs, and computational input files in repositories like Zenodo or Figshare to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.